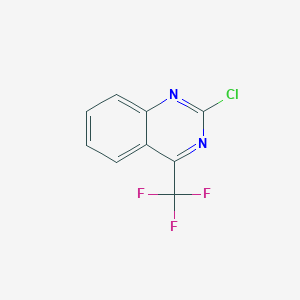

2-Chloro-4-(trifluoromethyl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Quinazoline derivatives have been synthesized through various methods. For instance, the first quinazoline derivative was synthesized by Griess et al. in 1869 through a condensation reaction . It was also prepared from 2-carboxylate derivatives by a decarboxylation reaction . A palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines for the synthesis of valuable 2-(trifluoromethyl)quinazolin-4(3H)-ones has been developed .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(trifluoromethyl)quinazoline is represented by the SMILES stringClC1=NC(C(F)(F)F)=NC2=C1C=CC=C2 . The InChI code for this compound is 1S/C9H4ClF3N2/c10-7-5-3-1-2-4-6(5)14-8(15-7)9(11,12)13/h1-4H .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methods : Research has been conducted on synthesizing quinazoline derivatives using various methods. For instance, Xu Li-feng (2011) explored the synthesis of 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One, highlighting a specific method involving 2-amino-4-chlorobenzamide and 4-(trifluoromethyl) benzoyl chloride (Xu Li-feng, 2011).

Derivatives with Biological Activity : Various derivatives of quinazoline have been synthesized with potential biological activities, as shown in the work of Yiqiang Ouyang et al. (2016), who focused on N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline - 4, 6- diamine (Ouyang et al., 2016).

Photophysical Properties : M. Mphahlele et al. (2015) explored the photophysical properties of polycarbo-substituted quinazolines derived from the 2-Aryl-4-chloro-6-iodoquinazolines, providing insights into the electronic absorption and emission properties of these compounds (Mphahlele et al., 2015).

Pharmacological Applications

Anticancer Activity : Some studies have focused on the anticancer properties of quinazoline derivatives. For example, R. Ovádeková et al. (2005) investigated the cytotoxicity and DNA damage potential of a quinazoline derivative on human cancer cell line HeLa, noting significant cytotoxic effects (Ovádeková et al., 2005).

Potential as Antimicrobial Agents : B. Dash et al. (2017) explored the antimicrobial, analgesic, and anti-inflammatory properties of novel quinazoline derivatives, indicating their potential utility in treating infections (Dash et al., 2017).

EGFR-TK Imaging : C. Fernandes et al. (2008) discussed the use of quinazoline derivatives in EGFR-TK imaging, a crucial area in cancer diagnosis and treatment (Fernandes et al., 2008).

Nanotechnology Applications

- Nanoparticle Assisted Synthesis : M. Chandrappa et al. (2018) demonstrated the use of silica-coated magnetic nanoparticles to improve the synthesis of quinazoline, showcasing an innovative approach in nanotechnology applied to pharmaceutical synthesis (Chandrappa et al., 2018).

Safety and Hazards

The safety data sheet advises to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting the compound in eyes, on skin, or on clothing . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Quinazolines are a class of nitrogen-containing heterocyclic compounds with broad-spectrum of pharmacological activities. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The future perspectives of synthesis of quinazolines through such reactions are also discussed .

Mechanism of Action

Target of Action

Quinazoline-based molecules are known for their broad range of medicinal and therapeutic activities, such as anti-tumor, antifungal, anti-inflammatory, antibacterial, antioxidant, and other activities .

Mode of Action

It is known that quinazoline compounds can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It is known that the 2-position of quinazoline compounds without substitution may be oxidized and metabolized by aldehyde oxidase (aox) in vivo to produce quinazolinone .

Result of Action

It is known that n-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have shown potential as werner (wrn) helicase inhibitors, indicating potential anticancer activities .

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2/c10-8-14-6-4-2-1-3-5(6)7(15-8)9(11,12)13/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTFRIWCSWMHOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2368739.png)

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile](/img/structure/B2368740.png)

![7-(4-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368744.png)

![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2368746.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2368747.png)